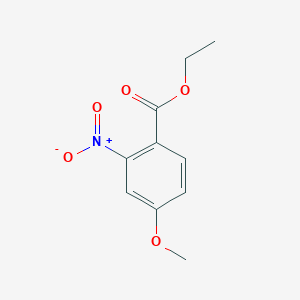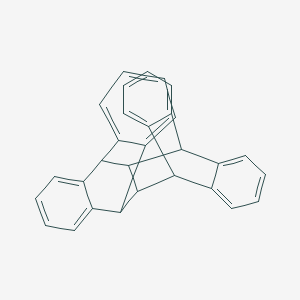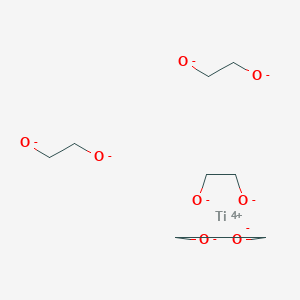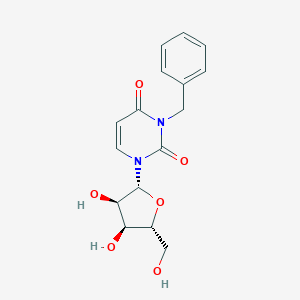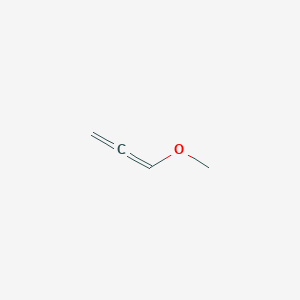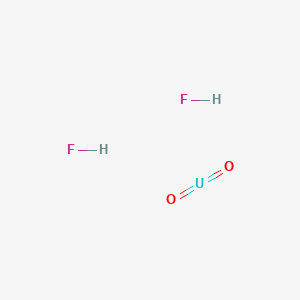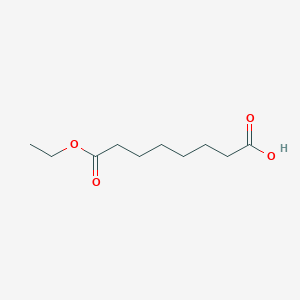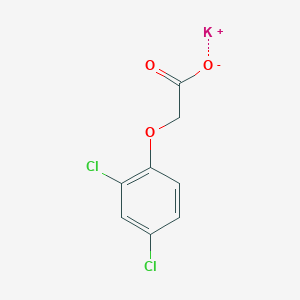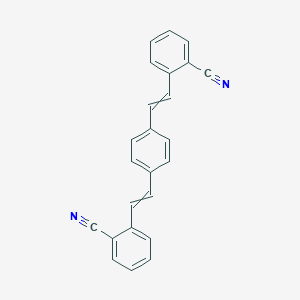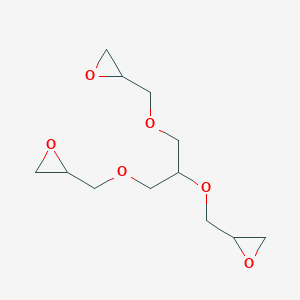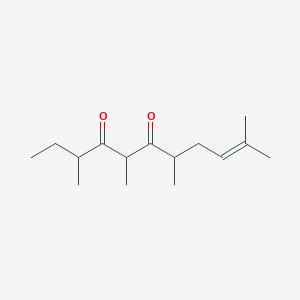
3,5,7,10-Tetramethylundec-9-ene-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7,10-Tetramethylundec-9-ene-4,6-dione, also known as TOD, is a key intermediate in the synthesis of Vitamin E. It is a yellow crystalline solid that is highly reactive and has a unique chemical structure. TOD has been the subject of scientific research due to its potential applications in the field of medicine, specifically in the treatment of diseases related to oxidative stress.
Mécanisme D'action
3,5,7,10-Tetramethylundec-9-ene-4,6-dione's antioxidant properties are due to its ability to scavenge ROS and neutralize their harmful effects. 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to be particularly effective in scavenging hydroxyl radicals, which are highly reactive and can cause significant damage to cells. Additionally, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to inhibit lipid peroxidation, which is a process that occurs when ROS attack and damage the lipids in cell membranes.
Effets Biochimiques Et Physiologiques
3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3,5,7,10-Tetramethylundec-9-ene-4,6-dione can protect cells against oxidative stress, reduce inflammation, and improve mitochondrial function. Additionally, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to have a positive effect on cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5,7,10-Tetramethylundec-9-ene-4,6-dione in lab experiments is its high reactivity, which makes it a useful intermediate in the synthesis of other compounds. Additionally, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione's antioxidant properties make it a useful tool for studying the effects of oxidative stress on cells. However, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione's high reactivity also makes it difficult to handle and store, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3,5,7,10-Tetramethylundec-9-ene-4,6-dione. One area of interest is the development of new synthetic methods for 3,5,7,10-Tetramethylundec-9-ene-4,6-dione that are more efficient and environmentally friendly. Additionally, there is potential for 3,5,7,10-Tetramethylundec-9-ene-4,6-dione to be used in the development of new drugs for the treatment of diseases related to oxidative stress. Further research is needed to fully understand the biochemical and physiological effects of 3,5,7,10-Tetramethylundec-9-ene-4,6-dione and its potential applications in the field of medicine.
Méthodes De Synthèse
3,5,7,10-Tetramethylundec-9-ene-4,6-dione is primarily synthesized through the reaction of 3,5,7,10-tetramethylundec-2-ene-1,11-diol with a variety of oxidizing agents. The most common oxidizing agents used in the synthesis of 3,5,7,10-Tetramethylundec-9-ene-4,6-dione are chromium trioxide, potassium permanganate, and lead tetraacetate. The reaction is typically carried out in a solvent such as acetone or acetic acid.
Applications De Recherche Scientifique
3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has antioxidant properties, which can help protect cells against oxidative stress. Oxidative stress is a process that occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. This imbalance can lead to cell damage and has been linked to a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
13851-08-6 |
|---|---|
Nom du produit |
3,5,7,10-Tetramethylundec-9-ene-4,6-dione |
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
3,5,7,10-tetramethylundec-9-ene-4,6-dione |
InChI |
InChI=1S/C15H26O2/c1-7-11(4)14(16)13(6)15(17)12(5)9-8-10(2)3/h8,11-13H,7,9H2,1-6H3 |
Clé InChI |
BZBFBQMTXDLSPW-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C |
SMILES canonique |
CCC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C |
Autres numéros CAS |
13851-08-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



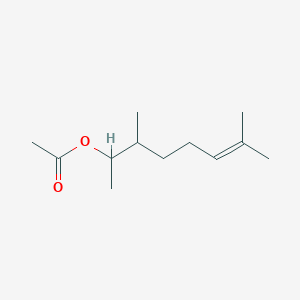
![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)
![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)
![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)
